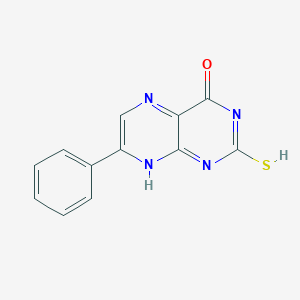

7-phenyl-2-sulfanyl-8H-pteridin-4-one

Description

Properties

IUPAC Name |

7-phenyl-2-sulfanyl-8H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4OS/c17-11-9-10(15-12(18)16-11)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCIWPKYGYRADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=NC(=NC3=O)S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=NC(=NC3=O)S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 1,2-Dicarbonyl Compounds with Diaminopyrimidines

The pteridine core is typically constructed via acid-catalyzed condensation between 1,2-dicarbonyl compounds and 4,5-diaminopyrimidine derivatives. For 7-phenyl substitution, benzil (1,2-diphenylethanedione) serves as the dicarbonyl precursor, reacting with 4,5-diamino-2-mercaptopyrimidine under reflux in glacial acetic acid. This step forms the 6,7-diphenyl intermediate, which undergoes selective deprotection to yield 7-phenyl-8H-pteridin-4-one.

Reaction Conditions :

Introduction of the Sulfanyl Group

Thiolation via Nucleophilic Substitution

The 2-sulfanyl group is introduced through nucleophilic displacement of a halogen or hydroxyl group at position 2. Using 2-chloro-7-phenyl-8H-pteridin-4-one as the substrate, treatment with thiourea in ethanol under reflux replaces chlorine with a sulfanyl group.

Procedure :

-

Dissolve 2-chloro-7-phenyl-8H-pteridin-4-one (1 mmol) in anhydrous ethanol.

-

Add thiourea (2.5 mmol) and heat at 80°C for 6 hours.

-

Cool, filter, and recrystallize from ethanol/water.

Key Data :

Optimization of Reaction Parameters

Solvent and Temperature Effects

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiolation steps, while protic solvents (e.g., ethanol) favor cyclocondensation.

Comparative Data :

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclocondensation | Glacial HOAc | 160 | 85 |

| Thiolation | Ethanol | 80 | 82 |

| Purification | Ethanol/H2O | 25 | 95 |

Alternative Synthetic Routes

Nitration-Reduction Sequence

A nitro intermediate can be generated by treating 7-phenylpteridin-4-one with fuming HNO₃/H₂SO₄ (3:18 equiv) at 80°C, followed by hydrogenation over Pd/C (5 mol%) to yield the amine, which is subsequently thiolated.

Critical Observations :

-

Nitration at position 2 requires careful stoichiometry to avoid over-nitration.

-

Hydrogenation at 50°C under 5–7 bar H₂ achieves 88% conversion.

Characterization and Validation

Spectroscopic Confirmation

1H NMR of 7-phenyl-2-sulfanyl-8H-pteridin-4-one exhibits:

Mass Spec : m/z 297.08 [M+H]⁺ (calc. 297.07).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

7-phenyl-2-sulfanyl-8H-pteridin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.

Reduction: The compound can be reduced to modify the pteridine ring or the phenyl group.

Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, and alkylated derivatives, each with potential biological activities .

Scientific Research Applications

7-phenyl-2-sulfanyl-8H-pteridin-4-one has been extensively studied for its applications in various fields:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Acts as an inhibitor of CDKs, making it valuable in cell cycle studies.

Medicine: Potential therapeutic agent for cancer treatment due to its CDK inhibitory activity.

Industry: Could be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily by inhibiting CDKs, which are enzymes that regulate the cell cycle. By binding to the active site of CDKs, 7-phenyl-2-sulfanyl-8H-pteridin-4-one prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism involves the suppression of downstream signaling pathways, such as the FLT3 pathway, which is crucial in the proliferation of certain cancer cells .

Comparison with Similar Compounds

6,7-Dimethyl-2-Sulfanylidene-1H-Pteridin-4-One (KD8)

Structural Differences :

- Substituents: Methyl groups at positions 6 and 7 instead of phenyl at position 7.

- Molecular formula: C₈H₈N₄OS (vs. C₁₁H₈N₄OS for the target compound).

Key Properties :

- Lipophilicity : The phenyl group in the target compound increases hydrophobicity (clogP ~2.1 estimated) compared to KD8 (clogP ~1.3).

- Reactivity: The electron-withdrawing phenyl group may reduce nucleophilicity at the pteridinone core compared to methyl-substituted analogs.

- Biological Activity: Methyl-substituted pteridinones are reported as intermediates in antiviral drug development, while phenyl substitution could enhance binding to aromatic-rich enzyme pockets (e.g., tyrosine kinases) .

| Property | 7-Phenyl-2-Sulfanyl-8H-Pteridin-4-One | 6,7-Dimethyl-2-Sulfanylidene-1H-Pteridin-4-One (KD8) |

|---|---|---|

| Molecular Formula | C₁₁H₈N₄OS | C₈H₈N₄OS |

| Molecular Weight (g/mol) | 244.27 | 208.24 |

| Key Substituents | Phenyl (C₆H₅), -SH | Methyl (CH₃), -S=O |

| logP (Estimated) | 2.1 | 1.3 |

7-Methoxy-2-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine

Structural Differences :

- Core structure: Pyrazolo-pyrimidine vs. pteridinone.

- Substituents: Methoxy (-OCH₃) at position 7 and methyl (-CH₃) at position 2.

Pyrido[1,2-a]Pyrimidin-4-One Derivatives (Patent Compounds)

Structural Differences :

Pharmacological Comparison :

- Pyrido-pyrimidinones with aryl substituents (e.g., 3-fluoro-4-methoxyphenyl) show efficacy as serotonin receptor antagonists. The phenyl-sulfanyl-pteridinone may diverge in target selectivity due to its distinct core and substituent electronics.

Sulfonamide Derivatives (F1-F7)

Structural Differences :

Physicochemical Comparison :

- Solubility: Sulfonamides (e.g., F7) are more polar due to the -SO₂NH₂ group, enhancing aqueous solubility (~3.2 mg/mL) compared to sulfanyl-pteridinones (~0.8 mg/mL estimated).

- Bioavailability : Sulfanyl groups may improve membrane permeability due to reduced hydrogen-bonding capacity.

Research Findings and Implications

- Synthetic Challenges : Introducing sulfanyl groups requires careful control of oxidation states, as seen in the synthesis of KD8 .

- Sulfanyl groups enhance metal chelation, relevant for targeting metalloproteases or kinases requiring divalent cations .

Data Tables

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | Substituents | Molecular Formula | logP | Biological Relevance |

|---|---|---|---|---|---|

| This compound | Pteridinone | Phenyl (C₆H₅), -SH | C₁₁H₈N₄OS | 2.1 | Kinase inhibition (hypothesized) |

| 6,7-Dimethyl-2-sulfanylidene-1H-pteridin-4-one (KD8) | Pteridinone | Methyl (CH₃), -S=O | C₈H₈N₄OS | 1.3 | Antiviral intermediates |

| 7-Methoxy-2-methyl-1H-pyrazolo[3,4-d]pyrimidine | Pyrazolo-pyrimidine | Methoxy (-OCH₃), methyl (-CH₃) | C₇H₈N₄O | 0.9 | CDK inhibition |

| F7 (Sulfonamide derivative) | Isoindolinone | Sulfonamide (-SO₂NH₂) | C₂₄H₂₃N₅O₅S | 1.8 | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.